N-(3-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
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Description
N-(3-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17N5O3S3 and its molecular weight is 483.58. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research has demonstrated that derivatives similar to the compound have shown promising antitumor activity. A study highlighted the synthesis of novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, which exhibited potent anticancer activity comparable to that of doxorubicin against human cancer cell lines including MCF-7, HeLa, and HCT-116. These compounds represent a significant area of interest for developing new anticancer agents (Hafez & El-Gazzar, 2017).
Antibacterial Activity
Another study focused on the synthesis of new thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones, which were found to exhibit better antibacterial activity against Gram-positive bacterial strains compared to Gram-negative ones. Compounds containing 3-acetyl-1-(4-methoxyphenyl)[1,2,4]triazole units showed more potent inhibitory activities, highlighting the potential of these compounds as MRSA and VRE inhibitors (Sanad et al., 2021).
Antimicrobial and Antioxidant Activities
Further research into the structural elucidation and antimicrobial evaluation of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones revealed that some derivatives exhibited mild antimicrobial activities. The study also performed quantum chemistry calculations to confirm the mechanism and structure of the synthesized compounds, suggesting their potential as leads for further antimicrobial and antioxidant agents development (Gomha et al., 2018).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[7-oxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S3/c1-29-14-5-2-4-13(10-14)22-17(27)12-32-21-24-23-20-25(11-15-6-3-8-30-15)19(28)18-16(26(20)21)7-9-31-18/h2-10H,11-12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTHREOCLLGZEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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